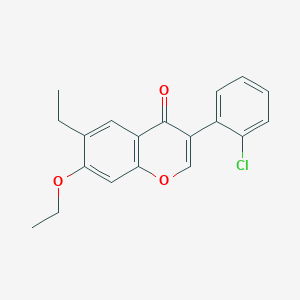
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one, also known as CEEC, is a synthetic compound that belongs to the class of flavones. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of several signaling pathways and the inhibition of specific enzymes and receptors. For example, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and physiological effects:
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to exert several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized. However, there are also some limitations to using 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成法
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one involves the condensation of 2-chloroacetophenone and ethyl acetoacetate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 50%, and the purity of the compound is typically above 95%.
科学的研究の応用
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. In vitro and in vivo studies have demonstrated that 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can inhibit the proliferation of cancer cells, reduce oxidative stress, and protect against neurodegeneration. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and GABA-A receptors.
特性
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-12-9-14-18(10-17(12)22-4-2)23-11-15(19(14)21)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNMJCJNATKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

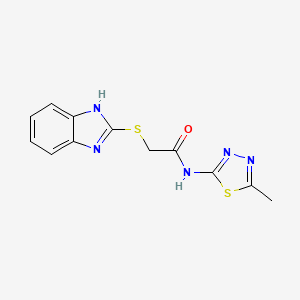

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
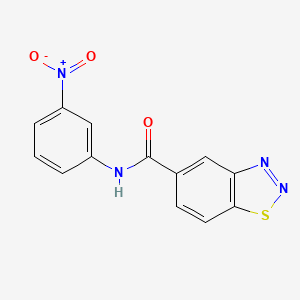
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)


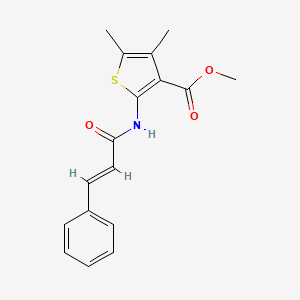
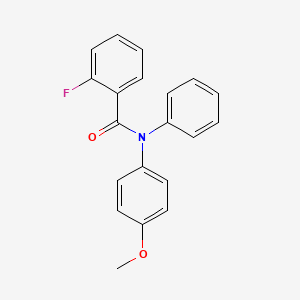
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
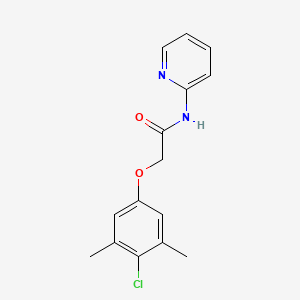


![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)